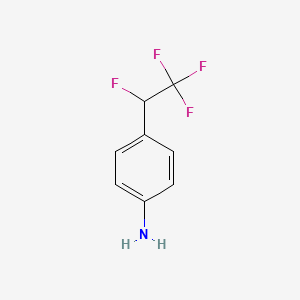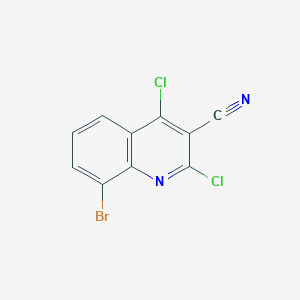
4-(1,2,2,2-Tetrafluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,2,2-Tetrafluoroethyl)aniline is an organic compound with the molecular formula C8H8F4N It is characterized by the presence of a tetrafluoroethyl group attached to the para position of an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2,2-Tetrafluoroethyl)aniline typically involves the reaction of aniline with tetrafluoroethylene. One common method includes the use of a catalyst to facilitate the addition of the tetrafluoroethyl group to the aniline ring. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity starting materials and efficient purification processes is crucial to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2,2,2-Tetrafluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The tetrafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
4-(1,2,2,2-Tetrafluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(1,2,2,2-Tetrafluoroethyl)aniline involves its interaction with specific molecular targets. The tetrafluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,1,2,2-Tetrafluoroethyl)aniline
- 4-(1,2,2,3-Tetrafluoroethyl)aniline
- 4-(1,2,3,3-Tetrafluoroethyl)aniline
Uniqueness
4-(1,2,2,2-Tetrafluoroethyl)aniline is unique due to the specific arrangement of fluorine atoms in the tetrafluoroethyl group. This arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
1547146-29-1 |
|---|---|
Formule moléculaire |
C8H7F4N |
Poids moléculaire |
193.14 g/mol |
Nom IUPAC |
4-(1,2,2,2-tetrafluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c9-7(8(10,11)12)5-1-3-6(13)4-2-5/h1-4,7H,13H2 |
Clé InChI |
PUWVBJGDOINCMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13159714.png)




![4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13159757.png)

![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)

![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)


